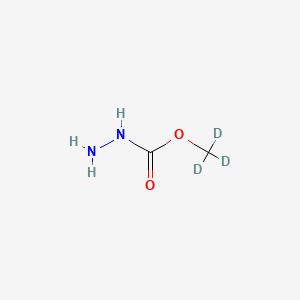

Carbomethoxyhydrazide-d3

Description

Carbomethoxyhydrazide-d3 is a deuterated derivative of carbomethoxyhydrazide (methyl carbazate), where three hydrogen atoms are replaced by deuterium (D). Its molecular formula is C₂H₂D₃N₂O₂, and it is identified by CAS RN 2152-44-5 and EINECS 228-560-3 . This compound is used primarily as an analytical reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its isotopic labeling, which minimizes interference from non-deuterated analogs in quantitative analyses . The deuterium substitution typically occurs at the methyl group or hydrazide moiety, enhancing its utility in metabolic and pharmacokinetic research by improving detection sensitivity .

Properties

IUPAC Name |

trideuteriomethyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJRIDQGVSJLLH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbomethoxyhydrazide-d3 can be synthesized through the reaction of deuterated methanol with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Carbomethoxyhydrazide-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form different substituted hydrazides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted hydrazides, oxides, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Carbomethoxyhydrazide-d3 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of chemical compounds.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in the development of new therapeutic agents.

Industry: Applied in environmental monitoring to detect pollutants in air, water, soil, and food.

Mechanism of Action

The mechanism of action of carbomethoxyhydrazide-d3 involves its incorporation into biochemical pathways as a stable isotope-labeled compound. It acts as a tracer, allowing researchers to monitor the movement and transformation of molecules within biological systems. The molecular targets and pathways involved include metabolic enzymes and transport proteins that interact with the labeled compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Carbomethoxyhydrazide-d3 with structurally related hydrazides and deuterated analogs:

Key Research Findings

- Isotopic Stability: Deuterated compounds like this compound exhibit enhanced stability in metabolic studies compared to non-deuterated analogs. For example, in LC-MS analyses, the deuterium label reduces signal overlap, enabling precise quantification of target analytes .

- NMR Spectral Differences: The presence of deuterium in this compound eliminates specific proton signals in ¹H NMR, simplifying spectral interpretation. This contrasts with non-deuterated carbomethoxyhydrazide, which shows distinct NH and CH₃ resonances .

- Synthetic Utility : While Carbomethoxyhydrazide is used as a precursor in pesticide synthesis (e.g., carbofuran derivatives), its deuterated form is reserved for specialized applications requiring isotopic labeling .

Stability and Reactivity

- Deuterium Kinetic Isotope Effect (DKIE): this compound undergoes slower reaction rates in proton-transfer processes compared to its non-deuterated counterpart, a critical factor in mechanistic studies .

- Thermal Stability : Deuterated hydrazides generally exhibit marginally higher thermal stability due to stronger C-D bonds, making them suitable for high-temperature analytical methods .

Biological Activity

Carbomethoxyhydrazide-d3 is a deuterated derivative of carbomethoxyhydrazide, a compound belonging to the hydrazine class. Hydrazides and their derivatives have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, synthesizing existing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a carbomethoxy group and a hydrazine functional group. The deuteration at specific positions enhances its stability and can influence its biological interactions. The general structure can be represented as follows:

Where represents the carbomethoxy group.

Biological Activity Overview

The biological activities of hydrazone derivatives, including this compound, have been extensively studied. Key activities include:

- Antimicrobial Activity : Hydrazones have demonstrated significant activity against various bacterial strains.

- Anticancer Properties : Several studies indicate cytotoxic effects against different cancer cell lines.

- Antioxidant Effects : Hydrazone derivatives exhibit potential in scavenging free radicals.

Antimicrobial Activity

Research has shown that hydrazones exhibit potent antimicrobial properties. For instance, a study evaluated various hydrazone derivatives against Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 3.13 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| N1-(4-Methoxybenzamido)benzoyl | 3.13 | Staphylococcus aureus |

| N2-[(5-nitro-2-furyl)methylene] | 0.78 | Mycobacterium tuberculosis |

| This compound | TBD | TBD |

Anticancer Activity

This compound has shown promising results in cytotoxicity assays against various cancer cell lines. A study highlighted the synthesis of hydrazone derivatives that exhibited significant cytotoxicity with IC50 values lower than established chemotherapeutic agents like bendamustine .

Case Study: Cytotoxic Effects

In vitro evaluations revealed that this compound exhibited selective toxicity towards leukemic cells, inducing apoptosis at specific concentrations. The detailed cytotoxicity profile is summarized below.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.0 | Reactive oxygen species generation |

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in apoptosis and cell proliferation pathways. Studies suggest that the compound may induce oxidative stress within cancer cells, leading to increased apoptosis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.